4-Methyl-2-nitroaniline

Descripción

Significance in Contemporary Organic Synthesis and Industrial Applications

The primary significance of 4-methyl-2-nitroaniline lies in its role as a key intermediate in the synthesis of a wide array of commercially important chemicals. ontosight.aipatsnap.com Several synthesis methods for this compound have been developed, often starting from p-toluidine (B81030) or its derivatives. guidechem.comchemicalbook.com One common industrial route involves the nitration of p-methyl acetanilide (B955) followed by hydrolysis. guidechem.com Another approach utilizes the amino-protection of 4-methylaniline with ethyl chloroformate, followed by nitration and subsequent hydrolysis to yield the final product. patsnap.comchemicalbook.com

The industrial applications of this compound are extensive, particularly in the manufacturing of dyes and pigments. ontosight.aisolubilityofthings.com It is a crucial component in the production of azo dyes, which are widely used in the textile industry. ontosight.aifishersci.pt The compound, also referred to as Red Base GL, serves as a developer in ice dyeing for cotton and viscose when combined with naphthol. patsnap.com

Broader Interdisciplinary Research Landscape: Bridging Chemistry, Materials Science, and Biomedical Fields

Beyond its traditional use in the dye industry, this compound is gaining traction in several advanced research areas, highlighting its interdisciplinary importance.

In materials science , research has focused on the growth and characterization of this compound single crystals for their potential in nonlinear optical (NLO) applications. researchgate.netspringerprofessional.de Studies have shown that these crystals exhibit third-order NLO properties, which could make them suitable for use in optical switching technologies. researchgate.netspringerprofessional.de The investigation of its dielectric properties and electrical characteristics, such as Penn gap and Fermi energy, further underscores its potential in the development of novel electronic materials. researchgate.netspringerprofessional.de

The biomedical field is another promising area of research for derivatives of this compound. While the compound itself is primarily an intermediate, its structural motif is a building block in the synthesis of more complex molecules with potential therapeutic applications. solubilityofthings.com For instance, related nitroaniline structures are explored for their potential antibacterial and antitumor properties. smolecule.com The versatility of the nitroaniline core allows for the synthesis of various derivatives that are being investigated for their biological activities. chemicalbull.com

The exploration of this compound and its derivatives in areas like polymer chemistry, for creating specialized polymers, further illustrates its expanding role at the intersection of different scientific disciplines. chemicalbull.com

Data on this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | Approximately 115-120°C |

| Solubility in Water | Slightly soluble |

This table summarizes key physical and chemical properties of this compound. ontosight.ai

| Research Area | Key Findings and Applications |

| Organic Synthesis | Key intermediate for azo dyes and pigments. ontosight.aisolubilityofthings.com |

| Materials Science | Single crystals show third-order nonlinear optical (NLO) properties, suitable for optical switching. researchgate.netspringerprofessional.de |

| Biomedical Research | Derivatives are being investigated for potential therapeutic uses. solubilityofthings.comsmolecule.com |

This table highlights the diverse research applications of this compound.

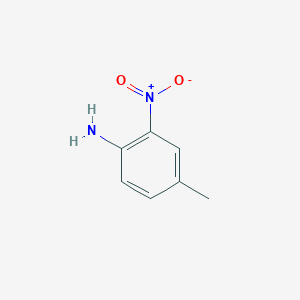

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLURHXYXQYMPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025632 | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methyl-2-nitroaniline appears as red crystals or bright orange powder. (NTP, 1992), Red to bright-orange solid; [CAMEO] | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

315 °F (NTP, 1992), 315 °F | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.164 at 250 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000972 [mmHg] | |

| Record name | 2-Nitro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-62-3 | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA01LI60P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

243 °F (NTP, 1992) | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Process Optimization for 4 Methyl 2 Nitroaniline and Its Analogues

Established Synthetic Routes and Mechanistic Elucidation

Traditional methods for the synthesis of 4-methyl-2-nitroaniline primarily rely on multi-step pathways to control the regiochemical outcome of the nitration reaction.

Multi-Step Synthesis from 4-Methylaniline: Acetylation, Nitration, and Hydrolysis Pathways

A widely employed and established route for the synthesis of this compound involves a three-step process starting from 4-methylaniline (p-toluidine). rsc.org This method is designed to overcome the challenges of direct nitration by temporarily protecting the highly activating and acid-sensitive amino group. rsc.orgallen.in

The synthetic sequence is as follows:

Acetylation: The first step involves the protection of the amino group of 4-methylaniline by acetylation, typically using acetic anhydride. rsc.org This reaction converts the highly activating amino group (-NH₂) into a less activating and bulkier acetamido group (-NHCOCH₃), forming N-(4-methylphenyl)acetamide. rsc.orgrsc.org This modification prevents oxidation of the amino group and allows for greater control over the subsequent nitration step. rsc.org

Nitration: The intermediate, N-(4-methylphenyl)acetamide, is then subjected to electrophilic aromatic substitution (EAS) nitration. rsc.org A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺), which is the active electrophile. rsc.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures to manage its exothermic nature and improve selectivity.

Hydrolysis: The final step is the deprotection of the amino group. The N-(4-methyl-2-nitrophenyl)acetamide is hydrolyzed, usually under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound. rsc.orgrsc.orgchemistry-online.com

This multi-step approach, while longer, provides a more reliable and selective synthesis of the desired isomer compared to direct nitration. quora.com

Regioselectivity in Electrophilic Aromatic Substitution (EAS) Nitration: Influence of Activating and Deactivating Groups

The regioselectivity of the nitration of N-(4-methylphenyl)acetamide is a classic example of the directing effects of substituents in electrophilic aromatic substitution. The outcome is governed by the electronic and steric properties of the groups already present on the aromatic ring: the methyl group (-CH₃) and the acetamido group (-NHCOCH₃).

Activating and Directing Effects: Both the methyl group and the acetamido group are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). allen.in They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. byjus.com

Influence of the Acetamido Group: The acetamido group is a moderately activating ortho, para-director. Its directing influence is due to the resonance effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. scribd.com

Influence of the Methyl Group: The methyl group is a weakly activating ortho, para-director, primarily through an inductive effect, where it donates electron density to the ring. ulisboa.pt

Combined Effects and Steric Hindrance: In N-(4-methylphenyl)acetamide, the para position relative to the acetamido group is occupied by the methyl group. The two available ortho positions to the acetamido group are C2 and C6. The methyl group at C4 also directs incoming electrophiles to the C3 and C5 positions (ortho to it) and the C1 position (para to it). The powerful ortho, para-directing effect of the acetamido group, combined with the activating effect of the methyl group, strongly favors substitution at the C2 position. scribd.comulisboa.pt The bulky nature of the acetamido group can introduce steric hindrance, which often favors substitution at the less hindered para position; however, since this position is already blocked, nitration occurs preferentially at the ortho position. rsc.org This leads to the formation of N-(4-methyl-2-nitrophenyl)acetamide as the major product. ulisboa.pt

Challenges and By-product Formation in Direct Nitration Approaches

Attempting to synthesize this compound through the direct nitration of 4-methylaniline is fraught with challenges that significantly reduce the yield and purity of the desired product. rsc.org

The primary issues with direct nitration include:

Oxidation: The amino group is highly susceptible to oxidation by the strong oxidizing agents present in the nitrating mixture (concentrated nitric and sulfuric acids), leading to the formation of tarry, complex by-products and decomposition of the starting material. rsc.orgallen.inquora.com

Loss of Regioselectivity: In the strongly acidic conditions required for nitration, the basic amino group of 4-methylaniline is protonated to form the anilinium ion (-NH₃⁺). quora.combyjus.comstackexchange.com The anilinium ion is a strongly deactivating group and a meta-director. rsc.orgquora.com This leads to the formation of a significant amount of the undesired meta-nitro isomer (4-methyl-3-nitroaniline) alongside the ortho and para products. quora.comchegg.com The competition between the nitration of the small amount of remaining unprotonated, ortho, para-directing aniline (B41778) and the abundant, meta-directing anilinium ion results in a complex mixture of isomers that is difficult to separate. quora.com

Due to these challenges, direct nitration of anilines is generally avoided in synthetic practice when a specific isomer is desired. allen.in The protection of the amino group, as described in the multi-step synthesis, is a crucial strategy to circumvent these problems. rsc.orgrsc.org

Sulfonylation Route Mechanisms

An alternative to the acetylation protection strategy is the use of a sulfonylation route. patsnap.com In this method, the amino group of 4-methylaniline is protected by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form a sulfonamide. nih.gov

The mechanism involves the following key aspects:

Protection: The formation of the sulfonamide, N-(4-methylphenyl)-4-methylbenzenesulfonamide, effectively protects the amino group. Sulfonamides are stable to the strong acids used in nitration. nih.gov

Nitration: The subsequent nitration proceeds on the protected intermediate. The bulky sulfonyl group can influence the regioselectivity of the nitration.

Deprotection: The sulfonyl group is then removed to regenerate the free amino group, yielding the desired nitroaniline product.

While p-toluenesulfonamides are known for their high stability, their removal can require harsh conditions. nih.gov Other sulfonyl groups, like nitrobenzenesulfonyl, are more easily cleaved but may be less stable to various reaction conditions. nih.gov The choice of sulfonating agent represents a trade-off between stability during reaction and ease of removal. nih.gov Recently, new sulfonamide protecting groups have been developed to overcome these limitations. nih.gov Direct nitration of aromatic sulfonamides using agents like sodium nitrite (B80452) has also been explored as a milder alternative to traditional methods. rsc.org

Novel and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more sustainable, efficient, and safer methods for chemical synthesis, including nitration reactions.

Continuous Flow Reactor Methodologies for Enhanced Efficiency and Selectivity

Continuous flow chemistry has emerged as a powerful technology for the synthesis of nitroaromatic compounds, offering significant advantages over traditional batch processing. vapourtec.comrsc.org Nitration reactions are typically fast and highly exothermic, which can lead to safety risks and the formation of by-products in large-scale batch reactors due to poor heat transfer and mixing. beilstein-journals.orgacs.org

Continuous flow reactors, particularly microreactors, address these challenges by providing:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control, dissipating the heat generated during the exothermic nitration process effectively. acs.orgmicroflutech.com This prevents the formation of hotspots that can lead to over-nitration and decomposition. acs.org

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway and explosions. microflutech.comewadirect.com

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to higher selectivity and improved yields of the desired product. vapourtec.commicroflutech.com This often simplifies purification procedures. vapourtec.com

Scalability and Reproducibility: Scaling up production in a flow system can be achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), which is often more straightforward and reproducible than scaling up a batch reactor. ewadirect.com

For the synthesis of this compound and its analogues, a continuous flow process can be designed where streams of the substrate (e.g., N-(4-methylphenyl)acetamide) and the nitrating agent are mixed and reacted in a temperature-controlled reactor coil or a series of microreactors. patsnap.comacs.org The short residence times, often on the order of minutes, can lead to high conversion rates and cleaner product streams. microflutech.comacs.org Studies on the continuous flow nitration of various aromatic compounds have consistently demonstrated improved yields and selectivity compared to batch methods. rsc.orgrsc.org

Table of Reaction Parameters for Nitration of Substituted Anilines

Click to view table

| Starting Material | Protection | Nitrating Agent | Key Product(s) | Yield | Reference |

| 4-Methylaniline | Acetic Anhydride | HNO₃/H₂SO₄ | 4-Methyl-2-nitroacetanilide | ~70% | chemistry-online.com |

| Aniline | Acetic Anhydride | HNO₃/H₂SO₄ | 2-Nitroaniline, 4-Nitroaniline (B120555) | 23%, 76% | scribd.com |

| 4-Methylaniline | Succinic Anhydride | HNO₃/H₂SO₄ | 4-Methyl-3-nitroaniline (B15663) | 94% | ulisboa.pt |

| 4-Fluoro-2-methoxyaniline | Acetic Anhydride | Fuming HNO₃ | 4-Fluoro-2-methoxy-5-nitroacetanilide | 98% | acs.org |

| Ethyl p-tolylcarbamate | - | t-Butyl nitrite/Pd(OAc)₂ | N-(4-methyl-2-nitrophenyl)ethyl carbamate | 80% | chemicalbook.com |

Catalytic Synthesis Pathways: Investigations of Transition-Metal Catalysis (e.g., Palladium)

Transition-metal catalysis, particularly involving palladium, represents a significant pathway in the synthesis and transformation of this compound. Palladium-based catalysts are notably effective in hydrogenation reactions, converting the nitro group of nitroaromatic compounds into an amino group.

A mild and efficient method for this transformation involves the use of highly stable palladium nanoparticles (PdNPs). iaea.org In one approach, these nanoparticles are supported on an extract of Aristolochia Olivieri (AO), which acts as both a reducing and stabilizing agent. iaea.orgresearchgate.net This catalyst, designated AO@PdNPs, has demonstrated excellent activity in the hydrogenation of this compound. iaea.orgresearchgate.net The reaction proceeds rapidly and shows tolerance to various functional groups. researchgate.net Spectroscopic analysis has been used to monitor the catalytic activity and confirm the high efficacy of the catalyst. iaea.orgresearchgate.net The stability of such catalysts is a key advantage, with some systems demonstrating consistent activity over multiple catalytic cycles. researchgate.net

Another documented palladium-catalyzed synthesis starts from 4-methylaniline. The process involves protecting the amino group, followed by a nitration reaction using palladium diacetate as a catalyst, t-butyl nitrite as the nitrating agent, and 1,4-dioxane (B91453) as the solvent. chemicalbook.com The reaction is conducted at elevated temperatures, and after the reaction, the protecting group is removed by hydrolysis under acidic conditions to yield the final product, this compound, with a high isolated yield. chemicalbook.com

The effectiveness of palladium catalysts is often linked to the support material used. For instance, amino-functionalized silica (B1680970) has been shown to be a promising support for palladium catalysts in the hydrogenation of analogous compounds like 4-nitroaniline. mdpi.com The electron-donating properties of the amino groups on the silica support are believed to enhance the stability and activity of the palladium species. mdpi.com

Table 1: Palladium-Catalyzed Synthesis of this compound This table summarizes a specific palladium-catalyzed reaction pathway.

| Starting Material | Catalyst | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl N-(p-toluene)carbamate | Palladium diacetate | t-butyl nitrite, Air (oxidant) | 1,4-dioxane | 90°C | 80% | chemicalbook.com |

Transition-Metal-Free Redox Condensation Reactions

In a move towards more environmentally benign and cost-effective synthesis, transition-metal-free reactions have been developed. One notable example is the redox condensation between o-nitroanilines, such as this compound, and benzyl (B1604629) alcohols. researchgate.netresearchgate.net This method facilitates the direct synthesis of 2-substituted benzimidazoles, which are valuable heterocyclic compounds. researchgate.net

The reaction is typically mediated by a strong base, like sodium tert-butoxide (t-BuONa), and proceeds under argon at high temperatures (e.g., 140°C). researchgate.netresearchgate.net Mechanistic studies suggest that the base initiates a hydrogen transfer from the benzyl alcohol to the nitro group of the ortho-nitroaniline. researchgate.net This is followed by a cascade of reactions including imine condensation, cyclization, and oxidation, all without the need for an external oxidant or metal catalyst. researchgate.net The process demonstrates good functional group tolerance, allowing for the synthesis of a variety of 2-aryl benzimidazole (B57391) derivatives in high yields. researchgate.netresearchgate.net This approach offers significant green chemistry advantages by avoiding transition metals and often being performed without an external solvent. researchgate.net

Table 2: Transition-Metal-Free Coupling of this compound with Aromatic Methanols This table presents the outcomes of a t-BuONa-mediated redox condensation reaction to form 2-substituted benzimidazoles.

| Aromatic Methanol | Product (2-Substituted Benzimidazole) | Isolated Yield | Reference |

|---|---|---|---|

| Benzyl alcohol | 5-Methyl-2-phenyl-1H-benzo[d]imidazole | 85% | researchgate.net |

| 4-Methylbenzyl alcohol | 5-Methyl-2-(p-tolyl)-1H-benzo[d]imidazole | 89% | researchgate.net |

| 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)-5-methyl-1H-benzo[d]imidazole | 82% | researchgate.net |

| 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)-5-methyl-1H-benzo[d]imidazole | 75% | researchgate.net |

Reaction Conditions: this compound (0.5 mmol), benzyl alcohols (2.5 mmol), t-BuONa (1.0 equiv.), under argon at 140 °C for 8 h. researchgate.net

Optimization of Reaction Conditions for Maximizing Yield and Purity

Effects of Solvent Systems on Reaction Outcomes

The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rates, yields, and the solubility of reactants and products. A study systematically investigated the solubility of this compound in fourteen common organic solvents at various temperatures, providing crucial data for process optimization. researchgate.net The solubility was found to be highest in N,N-dimethylformamide and lowest in carbon tetrachloride at the temperatures studied. researchgate.net This data is essential for selecting appropriate solvents for reaction and purification steps like crystallization.

In specific synthetic protocols, 1,4-dioxane has been used as the reaction solvent in the palladium-catalyzed nitration of protected 4-methylaniline, leading to an 80% yield of the desired product after hydrolysis. chemicalbook.com In other preparations, organic solvents such as chlorobenzene (B131634) or dichloroethane have been introduced to improve upon traditional methods that used large quantities of acetic acid, thereby reducing acid waste. researchgate.net For purification, a mixed solvent system of ethyl acetate (B1210297) and petroleum ether is often employed for silica gel column chromatography. chemicalbook.compatsnap.com

Table 3: Solubility of this compound in Various Solvents at 298.15 K (25°C) This table illustrates the mole fraction solubility (x1) of this compound in different organic solvents, highlighting the significant impact of the solvent system.

| Solvent | Mole Fraction Solubility (10³ x₁) | Reference |

|---|---|---|

| N,N-Dimethylformamide | 467.55 | researchgate.net |

| 2-Butanone | 344.48 | researchgate.net |

| 1,4-Dioxane | 316.32 | researchgate.net |

| Ethyl acetate | 262.33 | researchgate.net |

| Acetonitrile (B52724) | 163.64 | researchgate.net |

| Methanol | 100.27 | researchgate.net |

| Ethanol | 82.35 | researchgate.net |

| n-Propanol | 70.31 | researchgate.net |

| Isopropanol | 62.66 | researchgate.net |

| n-Butanol | 60.82 | researchgate.net |

| Toluene | 59.88 | researchgate.net |

| 1,2-Dichloroethane | 56.53 | researchgate.net |

| Chlorobenzene | 53.01 | researchgate.net |

| Carbon tetrachloride | 5.51 | researchgate.net |

Data derived from a study using an isothermal saturation method. researchgate.net

Temperature and Stoichiometric Control in Synthetic Transformations

Precise control over reaction temperature and the stoichiometry of reactants is fundamental to maximizing the yield and purity of this compound and its derivatives. In the palladium-catalyzed synthesis from protected 4-methylaniline, the reaction is heated to 90°C in an oil bath. chemicalbook.com The molar ratio of the starting material, Ethyl N-(p-toluene)carbamate, to the palladium acetate catalyst and tert-butyl nitrite is strictly controlled at 1:0.1:6. chemicalbook.com This careful stoichiometric balance ensures efficient conversion over a 6-hour period. chemicalbook.com

For transition-metal-free redox condensation reactions, a higher temperature of 140°C is required to drive the reaction. researchgate.net In this case, the stoichiometry involves a 1:5 ratio of this compound to benzyl alcohol, with one equivalent of the base, t-BuONa. researchgate.net

In the synthesis of analogues, such as 4,5-dialkoxy-2-nitroanilines, temperature optimization has been shown to dramatically reduce reaction times and increase yields. uj.edu.pl For instance, by increasing the temperature from reflux to 110 °C in a sealed pressure tube, the reaction time for a specific transetherification was reduced from 22 hours to just 1 hour, while the yield surged from 23% to 81%. uj.edu.pl Similarly, optimizing the amount of base used (stoichiometric control) was found to directly correlate with higher conversion and yield of the desired product. uj.edu.pl These examples underscore the critical importance of fine-tuning both temperature and reactant ratios to achieve efficient and high-yielding synthetic transformations.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Nitroaniline and Derived Species

Reduction Chemistry of the Nitro Group

The nitro group is the most reactive site in 4-methyl-2-nitroaniline for reductive transformations. The conversion of the nitro group to an amino group is a pivotal reaction, yielding the corresponding diamine, a valuable building block in various chemical syntheses. This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction, each with distinct mechanisms and kinetic profiles.

Catalytic hydrogenation using metal nanoparticles is an efficient method for the reduction of nitroaromatic compounds. The mechanism, while complex, generally follows the Langmuir-Hinshelwood model, where the reaction occurs between reactants adsorbed on the catalyst surface nih.gov.

The process begins with the adsorption of both the nitroaromatic compound (this compound) and the hydrogen source onto the surface of the nanoparticle catalyst. When molecular hydrogen (H₂) is used, it dissociates into hydrogen atoms on the metal surface asianpubs.org. In the case of reducing agents like sodium borohydride (B1222165) (NaBH₄), they adsorb onto the catalyst and act as a source of hydride ions or electrons rsc.orgrsc.org.

The general mechanism for the reduction of a nitroaromatic compound (Ar-NO₂) catalyzed by gold (AuNPs) or silver (AgNPs) nanoparticles can be outlined in the following steps:

Adsorption: Both the nitroaromatic molecule and the reducing agent (e.g., BH₄⁻) adsorb onto the surface of the metal nanoparticle rsc.org. The nitro group typically coordinates with the nanoparticle surface rsc.org.

Electron Transfer: The catalyst facilitates the transfer of electrons from the reducing agent (donor) to the nitroaromatic compound (acceptor) rsc.orgrsc.org. The surface potential of the metal nanoparticles plays a crucial role in the efficiency of this electron transfer rsc.org.

Stepwise Reduction: The nitro group is reduced sequentially. It is first converted to a nitroso group (Ar-NO), which is then rapidly reduced to a hydroxylamino group (Ar-NHOH) acs.org.

Desorption: The final amine product desorbs from the nanoparticle surface, freeing up the active sites for the next catalytic cycle.

The support material for the nanoparticles, such as titanium dioxide (TiO₂) or aluminum oxide (Al₂O₃), can significantly influence the catalytic activity by promoting the adsorption of the nitro group and facilitating the reaction at the metal-support interface.

Beyond catalytic hydrogenation with H₂, a variety of chemical reducing agents can be employed to convert the nitro group of this compound into an amine. The choice of reagent can influence the reaction conditions and selectivity.

Sodium Borohydride (NaBH₄) in Combination with Transition Metal Salts: Sodium borohydride by itself is generally ineffective at reducing nitroarenes under standard conditions asianpubs.orgjsynthchem.com. However, its reducing power is dramatically enhanced when used in conjunction with transition metal salts. This combination generates highly active catalysts in situ, which may be metal borides or zerovalent metal nanoparticles asianpubs.org.

NaBH₄/NiCl₂·6H₂O: This system is effective for the rapid reduction of various nitroarenes to their corresponding amines in aqueous acetonitrile (B52724) at room temperature asianpubs.org.

NaBH₄/FeCl₂: This combination has demonstrated high chemoselectivity for nitro group reduction, leaving other functional groups like esters intact thieme-connect.com.

NaBH₄/Raney Nickel: This provides an efficient and practical method for the large-scale preparation of substituted anilines under mild conditions researchgate.net.

Catalytic Transfer Hydrogenation (CTH): This method involves the use of a hydrogen donor molecule in the presence of a catalyst, typically palladium on carbon (Pd/C) mdpi.comacsgcipr.org. It is a convenient alternative to using high-pressure gaseous hydrogen scispace.com.

Ammonium (B1175870) Formate (B1220265) (HCOONH₄): In the presence of Pd/C, ammonium formate decomposes to provide hydrogen in situ, effectively reducing nitroarenes mdpi.comacsgcipr.org. This method is known to tolerate a wide variety of functional groups mdpi.com.

Other Hydrogen Donors: Alcohols, diols (like glycerol), and hydrazine (B178648) can also serve as hydrogen sources in CTH reactions catalyzed by metals such as copper scispace.com.

Metal/Acid Systems: The classic Béchamp reduction, using iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid), is a long-standing method for nitroarene reduction wikipedia.org. Other metals like tin (Sn) or zinc (Zn) in acidic conditions are also effective wikipedia.org.

The specificity of these reagents is crucial when other reducible functional groups are present in the molecule. For instance, systems like NaBH₄/FeCl₂ are favored for their high chemoselectivity towards the nitro group thieme-connect.com.

The kinetics of nitro group reduction are often studied using model compounds like 4-nitrophenol (B140041) or 4-nitroaniline (B120555), as the reaction can be conveniently monitored by UV-Vis spectrophotometry nih.govresearchgate.net. These studies provide insights applicable to the reduction of this compound.

The reaction typically follows pseudo-first-order kinetics with respect to the nitroaromatic compound, especially when the reducing agent (like NaBH₄) is used in large excess researchgate.net. The apparent rate constant (k_app) is influenced by several factors, including catalyst concentration, temperature, and the concentrations of both the nitroaromatic substrate and the reducing agent nih.gov.

The table below summarizes kinetic data for the reduction of nitroaromatic compounds structurally related to this compound under various catalytic systems.

These studies show that the electronic and steric properties of the substituents on the aromatic ring can influence the reaction rate. The presence of an electron-donating methyl group, as in this compound, may slightly affect the rate of reduction compared to unsubstituted nitroaniline.

Substitution Reactions and Reactivity Profiles

The aromatic ring of this compound is activated towards certain types of reactions due to its substituents. The electron-withdrawing nitro group and the electron-donating amino and methyl groups have opposing effects, leading to complex reactivity profiles.

While this compound itself does not have a typical leaving group for nucleophilic aromatic substitution (SₙAr), its reactivity can be understood by examining related systems where a leaving group (like a halogen) is present. The SₙAr mechanism is a key reaction pathway for highly electron-deficient aromatic rings wikipedia.org.

The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group is a prerequisite for the SₙAr mechanism to occur wikipedia.orglibretexts.org. This reaction proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex wikipedia.orgresearchgate.net. The loss of aromaticity during this step means it is typically the slow, rate-determining step nih.gov.

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored. This step is usually fast wikipedia.org.

In a hypothetical scenario where the amino group of this compound was replaced by a chlorine atom (i.e., 1-chloro-4-methyl-2-nitrobenzene), the ring would be highly activated for SₙAr. The nitro group at the ortho position would effectively stabilize the negative charge of the Meisenheimer complex through resonance. The reaction of 2,4-dinitrochlorobenzene with various nucleophiles is a classic example of this mechanism researchgate.netsemanticscholar.org. The rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific reactants and solvent researchgate.netsemanticscholar.org.

The demethylation of aryl methyl ethers is a significant transformation in organic synthesis. While this compound does not have a methoxy (B1213986) group, understanding the demethylation of structurally similar nitroanisole compounds provides insight into the cleavage of C-O bonds in substituted aromatic systems. 2,4-Dinitroanisole serves as a relevant model compound wikipedia.orgacs.org.

Several reagents are effective for O-demethylation, each operating through a distinct mechanism:

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen. This coordination makes the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion, leading to the cleavage of the methyl-oxygen bond chem-station.comresearchgate.net. The reaction typically proceeds under anhydrous conditions and at low temperatures chem-station.com.

Strong Brønsted Acids (e.g., HBr): Concentrated hydrobromic acid can cleave aryl methyl ethers at high temperatures. The mechanism involves the protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group chem-station.comwikipedia.org.

Lewis Acids (e.g., AlCl₃): Aluminum chloride can also be used as a demethylating agent, often in a reaction-inert solvent like nitrobenzene (B124822) epo.org. The mechanism is similar to that of BBr₃, involving Lewis acid activation of the ether oxygen.

Nucleophilic Reagents: Strong nucleophiles like thiolates (e.g., ethanethiolate) can also effect demethylation via an Sₙ2 mechanism, attacking the methyl group of the ether chem-station.comwikipedia.org.

The presence of electron-withdrawing groups, such as nitro groups, can influence the rate of demethylation. For some reagents, electron-withdrawing substituents retard the reaction, whereas electron-donating groups promote it rsc.orgnih.gov. This is because the initial step often involves making the ether oxygen more electron-deficient through protonation or Lewis acid coordination, a process that is disfavored if the ring itself is already strongly electron-deficient.

Oxidative Degradation Mechanisms and Environmental Fate

The environmental persistence of this compound, a compound used in the synthesis of azo dyes, necessitates an understanding of its degradation pathways. Advanced Oxidation Processes (AOPs) represent a class of effective treatment technologies for the remediation of water contaminated with such recalcitrant organic pollutants mdpi.com. These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a broad range of organic compounds, leading to their partial degradation or complete mineralization to carbon dioxide, water, and inorganic ions mdpi.com.

Advanced Oxidation Processes (AOPs): In-depth Analysis of Fenton Chemistry

Fenton's reaction is a prominent AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate powerful hydroxyl radicals. The fundamental chemistry of the Fenton process is described by the following reactions:

Generation of Hydroxyl Radical: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Regeneration of Catalyst: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

Further Radical Reactions: Fe³⁺ + •OOH → Fe²⁺ + O₂ + H⁺

The efficacy of the Fenton process is highly dependent on several factors, including pH, temperature, and the concentrations of both the catalyst and hydrogen peroxide researchgate.netnih.gov. The optimal pH for the classical Fenton reaction is typically around 3.0, which maintains iron in its soluble catalytic form and promotes the generation of hydroxyl radicals researchgate.netnih.govnih.gov.

In the context of this compound, the hydroxyl radicals generated via Fenton chemistry can initiate degradation through several mechanisms:

Hydroxyl Radical Addition: The electrophilic •OH can attack the electron-rich aromatic ring, leading to the formation of hydroxylated intermediates.

Hydrogen Abstraction: Radicals can abstract a hydrogen atom from the methyl (-CH₃) or amino (-NH₂) groups, initiating oxidative transformation of these functional groups.

Electron Transfer: Direct oxidation of the aniline (B41778) functional group can occur.

Studies on similar nitroaromatic compounds demonstrate that the Fenton process effectively degrades the aromatic structure, often achieving high removal efficiencies in short reaction times researchgate.netnih.govrsc.org. For instance, the degradation of p-nitroaniline (PNA) using a photo-Fenton process achieved over 98% removal within 30 minutes under optimal conditions nih.gov.

Identification and Characterization of Degradation Intermediates

The degradation of this compound via AOPs proceeds through a series of intermediate compounds before complete mineralization. While specific studies on this compound are limited, the degradation pathways of analogous compounds like 4-methoxy-2-nitroaniline (B140478) (4M2NA) and N-Methyl-4-nitroaniline provide significant insight into the potential intermediates rsc.orgresearchgate.net.

During the Fenton oxidation of 4M2NA, a total of nineteen reaction intermediates were identified using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) rsc.org. Similarly, the aerobic degradation of N-Methyl-4-nitroaniline identified key intermediates like 4-nitroaniline (4-NA), 4-aminophenol (B1666318) (4-AP), and 1,2,4-benzenetriol (B23740) (BT) researchgate.net.

Based on these related studies, the expected intermediates from the oxidative degradation of this compound would likely include:

Hydroxylated Derivatives: Formed by the addition of •OH to the benzene (B151609) ring.

Oxidized Methyl Group Products: The methyl group can be oxidized to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid (e.g., 4-amino-3-nitrobenzoic acid).

De-aminated and De-nitrated Products: Cleavage of the amino or nitro groups can lead to the formation of phenols and nitro-toluenes.

Ring-Opening Products: The aromatic ring can be cleaved to form smaller, short-chain aliphatic carboxylic acids such as oxalic acid, formic acid, and acetic acid rsc.orgresearchgate.net.

The table below lists potential intermediates based on the degradation of structurally similar compounds.

| Potential Intermediate | Formation Pathway | Analogous Compound Study |

| Hydroxylated this compound | •OH addition to the aromatic ring | 4-nitroaniline researchgate.netnih.gov |

| 4-Amino-3-nitrobenzoic acid | Oxidation of the methyl group | 2,4,6-Trinitrotoluene (TNT) nih.gov |

| 4-Methyl-catechol | Denitration and/or deamination followed by hydroxylation | 4-aminophenol researchgate.net |

| 1,2,4-Benzenetriol | Oxidative deamination and denitration | 4-nitroaniline nih.gov, N-Methyl-4-nitroaniline researchgate.net |

| Oxalic Acid | Aromatic ring cleavage | 4-methoxy-2-nitroaniline rsc.org |

| Formic Acid | Aromatic ring cleavage | 4-methoxy-2-nitroaniline rsc.org |

Elucidation of Reaction Pathways and By-product Genesis

The genesis of by-products during the oxidative degradation of this compound follows a complex network of parallel and sequential reactions. The initial attack by hydroxyl radicals on the parent molecule is the rate-determining step, leading to the formation of primary intermediates.

Two principal degradation pathways can be proposed:

Pathway 1: Oxidation of Substituents: The methyl group is oxidized to a carboxylic acid. The resulting 4-amino-3-nitrobenzoic acid can then undergo further hydroxylation and decarboxylation. Simultaneously, the amino group can be oxidized.

Pathway 2: Aromatic Ring Attack: The hydroxyl radical adds to the benzene ring, forming hydroxylated intermediates. These intermediates are often more susceptible to further oxidation than the parent compound. Subsequent attacks lead to the opening of the aromatic ring, generating low-molecular-weight carboxylic acids researchgate.net. Research on 4M2NA showed that oxalic acid, acetic acid, and formic acid were the main final organic products before complete mineralization rsc.org.

Ultimately, these aliphatic acids are further oxidized to CO₂, H₂O, and inorganic nitrogen species (NO₃⁻, NH₄⁺), achieving complete mineralization. However, it is noteworthy that even when the parent compound is completely decomposed, total organic carbon (TOC) removal may be incomplete, indicating the formation of recalcitrant by-products rsc.org.

Hydrolysis Kinetics and Mechanistic Studies of Phosphate (B84403) Esters of this compound

The study of the hydrolysis of organophosphate esters is crucial due to their presence in biological systems and their use as prodrugs and agricultural chemicals sphinxsai.com. The hydrolysis of mono-4-methyl-2-nitroaniline phosphate provides a model for understanding the stability and reactivity of such compounds under different conditions.

pH Dependence of Hydrolytic Reactions

The rate of hydrolysis of mono-4-methyl-2-nitroaniline phosphate is significantly influenced by the pH of the medium. Kinetic studies have been performed in both acidic (hydrochloric acid) and buffered solutions to map this dependence sphinxsai.com.

In acidic media (0.1 to 7.0 M HCl), the rate of hydrolysis increases as the acid molarity rises, reaching a maximum at 4.0 M HCl. Beyond this concentration, the rate decreases, a phenomenon attributed to reduced water activity at very high acid concentrations . This suggests that hydrolysis in this range proceeds primarily via the conjugate acid species of the phosphate ester.

In buffered solutions covering a pH range from 0.00 to 7.46, the hydrolysis rate increases with pH, peaking at pH 4.17 sphinxsai.com. This maximum rate is attributed to the combined hydrolysis of the neutral and mononegative (monoanion) species of the ester sphinxsai.com. At pH values above 4.17, the reaction is governed mainly by the mononegative species. The good agreement between experimentally observed rates and theoretical rates calculated based on the contributions of these species validates this model sphinxsai.com.

The table below summarizes the observed pseudo-first-order rate constants (k) for the hydrolysis of mono-4-methyl-2-nitroaniline phosphate in different concentrations of HCl at 50°C.

| HCl Concentration (M) | 10⁵k (min⁻¹) |

| 0.1 | 1.83 |

| 0.5 | 4.80 |

| 1.0 | 8.60 |

| 2.0 | 16.00 |

| 3.0 | 23.60 |

| 4.0 | 30.00 |

| 5.0 | 27.80 |

| 6.0 | 25.40 |

| 7.0 | 22.00 |

Data sourced from a kinetic study on the hydrolysis of Mono-4-methyl-2-nitro aniline Phosphate.

Molecularity and Bond Fission Analysis in Hydrolysis

The mechanism of hydrolysis, including its molecularity and the specific bond that is cleaved, has been investigated using several kinetic tools. For the hydrolysis of mono-4-methyl-2-nitroaniline phosphate, evidence points towards a bimolecular mechanism (involving two molecules in the rate-determining step) sphinxsai.com.

Zucker-Hammett Hypothesis: A plot of the logarithm of the rate constant versus the Hammett acidity function yields a slope of 1.64, which is indicative of a bimolecular reaction .

Arrhenius Parameters: The calculated activation energy (Ea) and entropy of activation (ΔS≠) are consistent with those of other bimolecular phosphate ester hydrolysis reactions sphinxsai.com.

Solvent Effects: An increase in the hydrolysis rate when changing from water to a 30% aqueous dioxane solvent suggests the formation of a transition state with dispersed charge, which is characteristic of a bimolecular process .

The analysis of which bond is broken during hydrolysis—either the phosphorus-nitrogen (P-N) bond or the carbon-nitrogen (C-N) bond—is critical for a complete mechanistic understanding. For mono-4-methyl-2-nitroaniline phosphate, comparative kinetic data and isokinetic relationships strongly suggest that the hydrolysis proceeds via the cleavage of the P-N bond sphinxsai.com. This finding is consistent with the hydrolysis mechanisms of many other phosphate monoesters sphinxsai.com. Therefore, the proposed mechanism involves a nucleophilic attack of a water molecule on the phosphorus atom of the protonated ester, leading to P-N bond fission in a bimolecular fashion .

The table below presents the Arrhenius parameters for the hydrolysis of the phosphate ester.

| Reactive Species | Ea (kJ/mol) | Frequency Factor A (s⁻¹) | ΔS≠ (J/K/mol) |

| Conjugate Acid Species | 99.50 | 7.41 x 10¹² | -9.61 |

Data sourced from kinetic studies on the hydrolysis of Mono-4-methyl-2-nitro aniline Phosphate. sphinxsai.com

Influence of Solvent Environment on Hydrolysis Rates

The rate of hydrolysis of nitroaniline derivatives is significantly influenced by the solvent system, primarily due to the solvent's polarity, its ability to stabilize transition states, and its direct participation in the reaction mechanism. While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the available literature, the behavior of analogous nitroaniline compounds provides insight into the controlling factors.

The hydrolysis of related compounds, such as p-nitrophenyl anthranilate, has been studied in binary solvent mixtures like acetonitrile-water. In such systems, the rate of reaction can be affected by changes in the water structure and the activities of water molecules and hydroxide (B78521) ions, which are modified by the presence of the organic co-solvent and dissolved salts.

For the alkaline hydrolysis of mixed anilides, including nitro-substituted variants, the reaction temperature and the composition of the solvent are critical parameters. The process is often carried out at elevated temperatures, typically between 25°C and 125°C, to achieve a practical reaction rate. The choice of alcohol (e.g., methanol) as a solvent or co-solvent is common, and the optimal temperature is often near the reflux temperature of the solvent mixture google.com. The solubility of nitroanilines, which is a precursor to their reaction in solution, varies significantly with the solvent. For instance, ortho-nitroaniline dissolves well in toluene, whereas para-nitroaniline does not, a difference attributed to intermolecular hydrogen bonding researchgate.net. The solvation of the aniline's amino group, particularly through hydrogen bond donor (HBD) properties of the solvent, can significantly alter the reaction rate researchgate.net.

Coupling and Annulation Reactions Leading to Complex Heterocycles

This compound is a valuable precursor for the synthesis of complex heterocyclic structures, particularly through reactions that involve the transformation of its nitro and amino functionalities. Coupling and annulation strategies allow for the construction of fused ring systems, which are core motifs in many biologically active molecules and functional materials.

Synthesis and Formation Mechanisms of Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives from 2-nitroanilines is a well-established and important transformation in medicinal and materials chemistry. The general mechanism involves a two-step process: first, the reduction of the nitro group to form a 1,2-diamine intermediate (an o-phenylenediamine (B120857) derivative), followed by a condensation and cyclization reaction with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.

A direct and environmentally favorable method involves the transition-metal-free redox tandem annulation of o-nitroanilines with benzyl (B1604629) alcohols. In a specific example, this compound undergoes a coupling reaction with various aromatic methanols in the presence of a strong base like sodium tert-butoxide (t-BuONa) at high temperatures. This reaction proceeds via a redox condensation mechanism to afford 2-phenyl-5-methylbenzimidazole derivatives in good yields.

Table 1: Coupling of this compound with Aromatic Methanols

| Entry | Benzyl Alcohol Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | 2-Phenyl-5-methylbenzimidazole | 85 |

| 2 | 4-Methylbenzyl alcohol | 5-Methyl-2-(p-tolyl)benzimidazole | 82 |

| 3 | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)-5-methylbenzimidazole | 80 |

| 4 | 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)-5-methylbenzimidazole | 75 |

Reaction conditions: this compound (0.5 mmol), benzyl alcohol derivative (2.5 mmol), t-BuONa (1.0 equiv.), under argon at 140 °C for 8 h. Data compiled from research findings researchgate.net.

The proposed mechanism for this transformation involves the base-mediated oxidation of the benzyl alcohol to the corresponding aldehyde. The o-nitroaniline is then reduced in situ to the o-phenylenediamine, which subsequently condenses with the aldehyde to form a Schiff base intermediate. An intramolecular cyclization followed by aromatization yields the final benzimidazole product.

Cycloaddition Reactions (e.g., Imino Diels-Alder) for Multicomponent Synthesis

Cycloaddition reactions provide a powerful and atom-economical method for constructing complex molecular architectures from simple precursors. Derivatives of this compound can participate in such reactions, particularly in multicomponent strategies, to form diverse heterocyclic systems. The imino Diels-Alder reaction, a type of aza-Diels-Alder reaction, is particularly relevant for synthesizing nitrogen-containing six-membered rings. wikipedia.org

In this reaction, an imine, often generated in situ, acts as the dienophile and reacts with a conjugated diene in a [4+2] cycloaddition. When an aniline derivative like 3-nitroaniline (B104315) is used, it can react with an aldehyde and an alkene in a one-pot, three-component Povarov reaction to synthesize substituted tetrahydroquinolines. scielo.org.co

For example, the reaction of m-nitroaniline, benzaldehyde, and trans-anethole in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) yields nitro-substituted tetrahydroquinoline regioisomers. scielo.org.co This demonstrates how the amino group of a nitroaniline can be transformed into an imine in situ, which then engages in a cycloaddition with an electron-rich alkene to rapidly build molecular complexity. scielo.org.co While this specific example uses 3-nitroaniline, the principle extends to other isomers and derivatives, showcasing a versatile route to complex heterocycles from nitroaniline precursors. The reaction involves the formation of an imine from the aniline and aldehyde, which is then activated by the Lewis acid for the subsequent cycloaddition with the alkene dienophile. scielo.org.co

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Nitroaniline

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, offering precise information about the functional groups present and their vibrational modes. For 4-Methyl-2-nitroaniline, both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are employed to obtain a complete vibrational profile.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the stretching and bending vibrations of functional groups. The analysis of this compound reveals characteristic bands for the amino (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups, as well as vibrations associated with the aromatic ring.

Key vibrational modes identified in the FTIR spectrum include the asymmetric and symmetric stretching of the N-H bonds in the amino group, which are typically observed in the 3300-3500 cm⁻¹ region. The nitro group presents strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The aromatic C-H stretching vibrations and the aliphatic C-H stretching of the methyl group are also clearly discernible.

Complementing FTIR, FT-Raman spectroscopy provides information on molecular vibrations that induce a change in the molecule's polarizability. libretexts.org This technique is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. The FT-Raman spectrum of this compound aids in the definitive assignment of vibrational modes. nih.gov

For instance, the symmetric stretching of the nitro group often produces a strong band in the Raman spectrum. Vibrations of the benzene (B151609) ring, such as the ring breathing modes, are also typically prominent. By combining data from both FTIR and FT-Raman, a detailed and robust assignment of the fundamental vibrational modes of this compound can be compiled.

Table 1: Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3485 | ~3485 | Asymmetric Stretching |

| ν(N-H) | ~3375 | ~3375 | Symmetric Stretching |

| ν(C-H) | ~3080 | ~3080 | Aromatic Stretching |

| ν(C-H) | ~2925 | ~2925 | Methyl Group Stretching |

| δ(N-H) | ~1630 | - | Scissoring (Bending) |

| ν(C=C) | ~1580 | ~1580 | Aromatic Ring Stretching |

| νₐ(NO₂) | ~1510 | ~1510 | Asymmetric Stretching |

| νₛ(NO₂) | ~1340 | ~1340 | Symmetric Stretching |

| ν(C-N) | ~1280 | ~1280 | Stretching |

| δ(C-H) | - | ~140, ~120 | Methyl Group Twisting |

Electronic Spectroscopy for Electronic Transitions and Charge Transfer

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet, visible, or near-infrared light. This provides insights into the electronic structure, conjugation, and potential for intramolecular charge transfer.

UV-Vis spectroscopy is a key technique for studying the electronic transitions in conjugated systems like this compound. The molecule features an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) attached to a benzene ring, creating a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. jchps.com

The UV-Vis spectrum of this compound typically shows intense absorption bands corresponding to π → π* transitions within the aromatic system and a lower energy band attributed to the ICT from the amino group to the nitro group. ulisboa.ptyoutube.com The position and intensity of these bands can be influenced by the solvent's polarity. The primary absorption maximum (λ_max) for nitroanilines generally occurs between 380 and 412 nm. taylorandfrancis.com Theoretical simulations of the electronic absorption spectrum for similar molecules have been used to rationalize these linear responses. researchgate.net

Table 2: Electronic Absorption Data for this compound

| Absorption Maximum (λ_max) | Transition Type | Description |

|---|---|---|

| ~398 nm | π → π* / ICT | Intramolecular Charge Transfer from the amino donor to the nitro acceptor group, mixed with π → π* transitions of the conjugated system. jchps.com |

| ~240 nm | π → π* | Electronic transition within the aromatic benzene ring. jchps.com |

Near-Infrared (NIR) spectroscopy, covering the region from approximately 700 to 2500 nm (14000 to 4000 cm⁻¹), primarily observes overtone and combination bands of fundamental molecular vibrations. spectroscopyonline.com These bands are significantly weaker than their fundamental counterparts in the mid-infrared but can provide valuable structural information, particularly for O-H, C-H, and N-H bonds. youtube.comlibretexts.org

For this compound, the NIR region would be expected to display the first overtones (v=0 → v=2 transitions) of the N-H and C-H stretching vibrations. spectroscopyonline.com For example, the fundamental N-H stretching vibrations appearing around 3300-3500 cm⁻¹ would have their first overtones in the 6600-7000 cm⁻¹ range. Combination bands, which arise from the simultaneous excitation of two different fundamental vibrations, may also be present. spectroscopyonline.comlibretexts.org While specific experimental NIR data for this compound is not extensively detailed in common literature, the analysis of related anilines confirms the appearance of such bands in this spectral region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). ethernet.edu.et It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound shows distinct signals for each unique proton in the molecule. The aromatic protons appear as multiplets in the downfield region, with their chemical shifts and coupling patterns confirming their positions on the substituted ring. The protons of the amino group typically appear as a broad singlet, while the methyl group protons give a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts of the aromatic carbons are indicative of their electronic environment, with carbons attached to the electron-withdrawing nitro group shifted downfield and those near the electron-donating amino group shifted upfield relative to benzene. The carbon of the methyl group appears at a characteristic upfield chemical shift.

Table 3: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.26 | d | J = 8.1 Hz | Aromatic H |

| ~7.06 | d | J = 2.3 Hz | Aromatic H |

| ~6.80 | dd | J = 8.1, 2.3 Hz | Aromatic H |

| ~3.84 | br s | - | -NH₂ |

| ~2.44 | s | - | -CH₃ |

Data derived from spectral information. chemicalbook.com

Table 4: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~147.6 | C-NH₂ |

| ~143.8 | C-NO₂ |

| ~130.1 | Aromatic CH |

| ~125.4 | Aromatic C-CH₃ |

| ~113.5 | Aromatic CH |

| ~109.9 | Aromatic CH |

| ~20.5 | -CH₃ |

Data derived from spectral information for similar compounds and general chemical shift ranges. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the different chemical environments of protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons are observed.

The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene ring. The proton ortho to the nitro group (H-3) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group, thus appearing at the highest chemical shift. The proton ortho to the amino group and meta to the nitro group (H-6) would be the most shielded among the aromatic protons. The proton meta to both the nitro and amino groups (H-5) will have an intermediate chemical shift.

The amino group protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl group protons, being attached to the aromatic ring, will appear as a singlet in the upfield region of the spectrum.

Based on typical chemical shift values and the electronic effects of the substituents, the following assignments can be proposed:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~8.0 | d | ~2.0 |

| H-5 | ~7.2 | dd | ~8.5, ~2.0 |

| H-6 | ~6.8 | d | ~8.5 |

| -NH₂ | Variable | br s | - |

| -CH₃ | ~2.4 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation